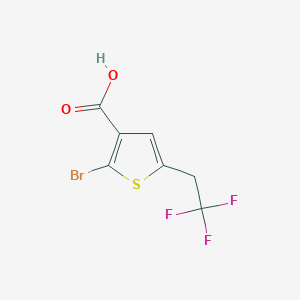
2-Bromo-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a bromine atom at the 2-position, a trifluoroethyl group at the 5-position, and a carboxylic acid group at the 3-position of the thiophene ring. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid typically involves the bromination of thiophene derivatives followed by the introduction of the trifluoroethyl group and carboxylation. One common method includes:
Bromination: Thiophene is brominated using bromine in glacial acetic acid at low temperatures to yield 2-bromothiophene.
Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Amino or thio derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Coupling: Biaryl compounds.
Scientific Research Applications
2-Bromo-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the bromine and trifluoroethyl groups, making it less versatile in certain synthetic applications.
2-Bromo-3-thiophenecarboxylic acid: Similar structure but without the trifluoroethyl group, affecting its reactivity and applications.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a carboxylic acid, leading to different chemical behavior.
Uniqueness
2-Bromo-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid is unique due to the combination of bromine, trifluoroethyl, and carboxylic acid groups, which confer distinct reactivity and versatility in synthetic and research applications. The trifluoroethyl group, in particular, enhances its lipophilicity and potential biological activity .
Properties
Molecular Formula |
C7H4BrF3O2S |
|---|---|
Molecular Weight |
289.07 g/mol |
IUPAC Name |
2-bromo-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrF3O2S/c8-5-4(6(12)13)1-3(14-5)2-7(9,10)11/h1H,2H2,(H,12,13) |
InChI Key |
SBAGTPRRCIHKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)Br)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















